molecular formula C23H19N B1626342 2-Methyl-3,4,5-triphenyl-1H-pyrrole CAS No. 3274-60-0

2-Methyl-3,4,5-triphenyl-1H-pyrrole

Cat. No. B1626342
CAS RN: 3274-60-0
M. Wt: 309.4 g/mol
InChI Key: YPDRYEWNCATRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,4,5-triphenyl-1H-pyrrole is a chemical compound with the molecular formula C23H19N . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of 2-methyl-3,4,5-triphenyl pyrrole derivatives has been described in the literature. The process involves refluxing a mixture of benzoin, benzyl methyl ketone, and ammonium acetate in acetic acid .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3,4,5-triphenyl-1H-pyrrole consists of a pyrrole ring substituted with three phenyl groups and one methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-3,4,5-triphenyl-1H-pyrrole are not detailed in the search results, pyrrole and its derivatives are known to be involved in a wide range of chemical reactions .

Scientific Research Applications

Polymerization Catalyst

Pyrroles, including derivatives like 2-Methyl-3,4,5-triphenyl-1H-pyrrole, are known to serve as catalysts in polymerization processes. They facilitate the formation of polymers by initiating the chemical reaction that links monomers together .

Corrosion Inhibition

These compounds can act as corrosion inhibitors, protecting materials from degradation due to chemical reactions with their environment .

Biomedical Applications

Pyrrole derivatives have been explored for their potential in creating therapeutically active compounds. They have applications in developing fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and inhibitors for reverse transcriptase in HIV-1 .

Luminescence Chemistry

The unique structure of pyrroles allows them to be used in luminescence chemistry for the development of new materials that emit light under certain conditions .

Spectrochemical Analysis

In spectrochemical analysis, pyrroles can be used as solvents or reagents due to their specific chemical properties that facilitate the identification and quantification of substances .

Metallurgical Processes

Pyrrole derivatives are functional in various metallurgical processes where they might be used as solvents or catalysts due to their stability and reactivity under high temperatures .

Preservative

Due to their chemical stability, these compounds can also be used as preservatives to extend the shelf life of various products .

Transition Metal Complex Catalysts

They are also used as ligands in transition metal complexes which act as catalysts for uniform polymerization and other chemical reactions .

Future Directions

The future directions for research on 2-Methyl-3,4,5-triphenyl-1H-pyrrole and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

2-methyl-3,4,5-triphenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24-17)20-15-9-4-10-16-20/h2-16,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDRYEWNCATRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501666
Record name 2-Methyl-3,4,5-triphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3274-60-0
Record name 2-Methyl-3,4,5-triphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3,4,5-triphenyl-1H-pyrrole
Reactant of Route 2
2-Methyl-3,4,5-triphenyl-1H-pyrrole
Reactant of Route 3
2-Methyl-3,4,5-triphenyl-1H-pyrrole
Reactant of Route 4
2-Methyl-3,4,5-triphenyl-1H-pyrrole
Reactant of Route 5
2-Methyl-3,4,5-triphenyl-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
2-Methyl-3,4,5-triphenyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.